molecular formula C22H16N4O4 B2487160 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 887197-66-2

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

Cat. No.: B2487160
CAS No.: 887197-66-2
M. Wt: 400.394
InChI Key: QORVYEKMFCCAQL-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid.

    Amidation: The reaction of 4-methyl-3-nitrobenzoic acid with 2-(3-oxo-4H-quinoxalin-2-yl)aniline to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Reduction: 4-methyl-3-amino-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide.

    Oxidation: 4-carboxy-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide.

Scientific Research Applications

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide: shares structural similarities with other quinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and quinoxaline moieties contributes to its potential as a versatile compound in various research applications.

Properties

CAS No.

887197-66-2

Molecular Formula

C22H16N4O4

Molecular Weight

400.394

IUPAC Name

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H16N4O4/c1-13-10-11-14(12-19(13)26(29)30)21(27)24-16-7-3-2-6-15(16)20-22(28)25-18-9-5-4-8-17(18)23-20/h2-12H,1H3,(H,24,27)(H,25,28)

InChI Key

QORVYEKMFCCAQL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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